

Structure-Activity Relationship of 1,5-Naphthyridin-3-ol Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 1,5-Naphthyridin-3-ol

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of **1,5-Naphthyridin-3-ol** analogs and related naphthyridine derivatives, focusing on their anticancer and antibacterial properties. The information is compiled from various studies to offer a comprehensive overview of how structural modifications to the 1,5-naphthyridine scaffold influence biological activity.

Comparative Analysis of Biological Activity

The 1,5-naphthyridine core is a versatile scaffold that has been explored for a range of therapeutic applications. Modifications at various positions of the naphthyridine ring have led to the discovery of potent inhibitors of key biological targets. This section presents a summary of the quantitative data from different studies, highlighting the impact of these structural changes.

Anticancer Activity

Several studies have evaluated 1,5-naphthyridine and other naphthyridine derivatives for their cytotoxic effects against various cancer cell lines. The data indicates that substitutions at the C-2, C-6, and C-7 positions play a crucial role in determining the potency of these compounds.

Table 1: Cytotoxicity of Naphthyridine Derivatives Against Various Cancer Cell Lines[1][2]

Compound ID	Core Scaffold	Substituents	HeLa IC ₅₀ (μM)	HL-60 IC ₅₀ (μM)	PC-3 IC ₅₀ (μM)
1	Naphthyridine	C-2: 3',4'-dimethoxyphenyl	>100	89.3	>100
5	Naphthyridine	C-2: 3',4'-dimethoxyphenyl, C-6: CH ₃	15.2	4.5	18.2
6	Naphthyridine	C-2: 3',4'-dimethoxyphenyl, C-7: CH ₃	35.6	12.8	45.3
10	Naphthyridine	C-2: 2',4'-dimethoxyphenyl, C-6: CH ₃	18.9	25.6	22.1
14	Naphthyridine	C-2: Naphthyl, C-7: CH ₃	2.6	1.5	2.7
15	Naphthyridine	C-2: Naphthyl, C-6: CH ₃	2.3	0.8	11.4
16	Naphthyridine	C-2: Naphthyl, C-7: CH ₃	0.7	0.1	5.1
Colchicine	-	-	23.6	7.8	19.7

IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.

The data clearly shows that the presence of a bulky lipophilic group, such as a naphthyl ring, at the C-2 position significantly enhances cytotoxic activity.^[1] Furthermore, the position of methyl

substitution also influences potency, with substitution at C-6 or C-7 generally leading to better activity than at C-5.[\[1\]](#) Compound 16, with a C-2 naphthyl group and a C-7 methyl group, demonstrated the most potent activity across all three cell lines, with an impressive IC₅₀ of 0.1 µM against the HL-60 leukemia cell line.[\[1\]](#)

Kinase Inhibitory Activity

1,5-Naphthyridine derivatives have also been identified as potent inhibitors of various kinases, which are critical targets in cancer and inflammatory diseases. For instance, aminothiazole and pyrazole derivatives of 1,5-naphthyridine have shown high potency against the transforming growth factor-beta type I receptor (ALK5).[\[3\]](#)

Table 2: ALK5 Kinase Inhibitory Activity of 1,5-Naphthyridine Analogs[\[3\]](#)[\[4\]](#)

Compound ID	Core Scaffold	Key Substituents	ALK5 IC ₅₀ (nM)
15	1,5-Naphthyridine	Aminothiazole derivative	6
19	1,5-Naphthyridine	Pyrazole derivative	4

These compounds exhibit highly potent inhibition of ALK5 autophosphorylation in the nanomolar range, highlighting the potential of the 1,5-naphthyridine scaffold in designing selective kinase inhibitors.[\[3\]](#)

Antibacterial Activity

The antibacterial potential of 1,5-naphthyridine derivatives has been explored, particularly as inhibitors of bacterial topoisomerases. The minimum inhibitory concentration (MIC) is a key parameter to quantify their antibacterial efficacy.

Table 3: Antibacterial Activity of 1,5-Naphthyridine Derivatives[\[5\]](#)[\[6\]](#)

Compound ID	Core Scaffold	Key Substituents	<i>S. aureus</i> (MSSA) MIC (µg/mL)	<i>E. faecalis</i> (VRE) MIC (µg/mL)
17	1,5-Naphthyridine	Aminomethyl derivative	>64	>64
18	1,5-Naphthyridine	Guanidinomethyl derivative	8.0	32

The results indicate that the nature of the substituent significantly impacts the antibacterial activity, with the guanidinomethyl derivative 18 showing notable activity against *S. aureus* and *E. faecalis*.^[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the key experimental protocols used to evaluate the biological activities of the **1,5-naphthyridin-3-ol** analogs discussed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.^[7]

Protocol:^[8]^[9]

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
- **MTT Addition:** After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution, and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

- Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.
- Data Analysis: The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in the absorbance compared to the untreated control cells.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[\[10\]](#)

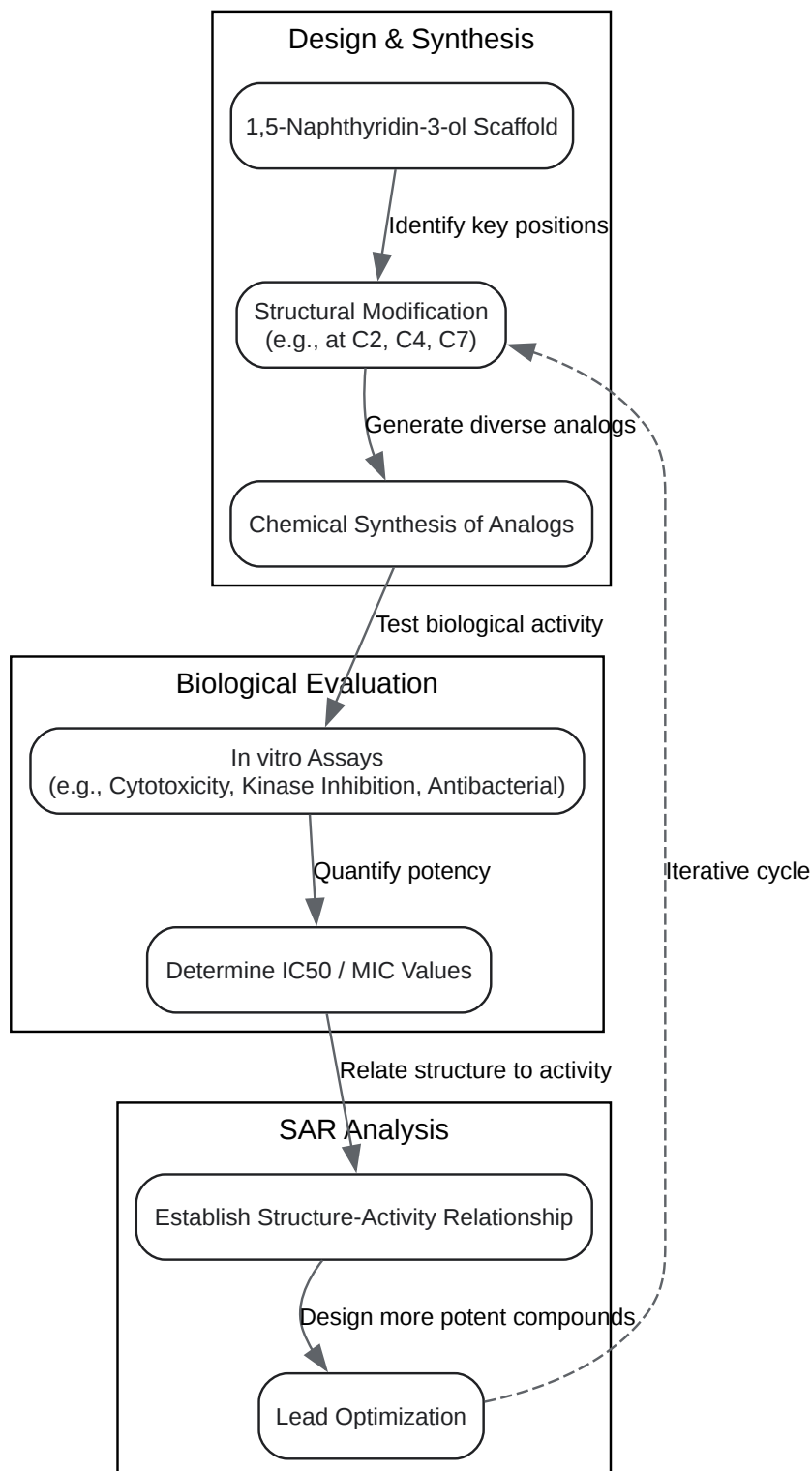
Protocol:[\[10\]](#)[\[11\]](#)

- Preparation of Inoculum: Prepare a bacterial suspension from an 18-24 hour agar plate and adjust its turbidity to a 0.5 McFarland standard.
- Serial Dilution of Compounds: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
- Inoculation: Inoculate each well with the standardized bacterial suspension. The final inoculum concentration should be approximately 5×10^5 CFU/mL.
- Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

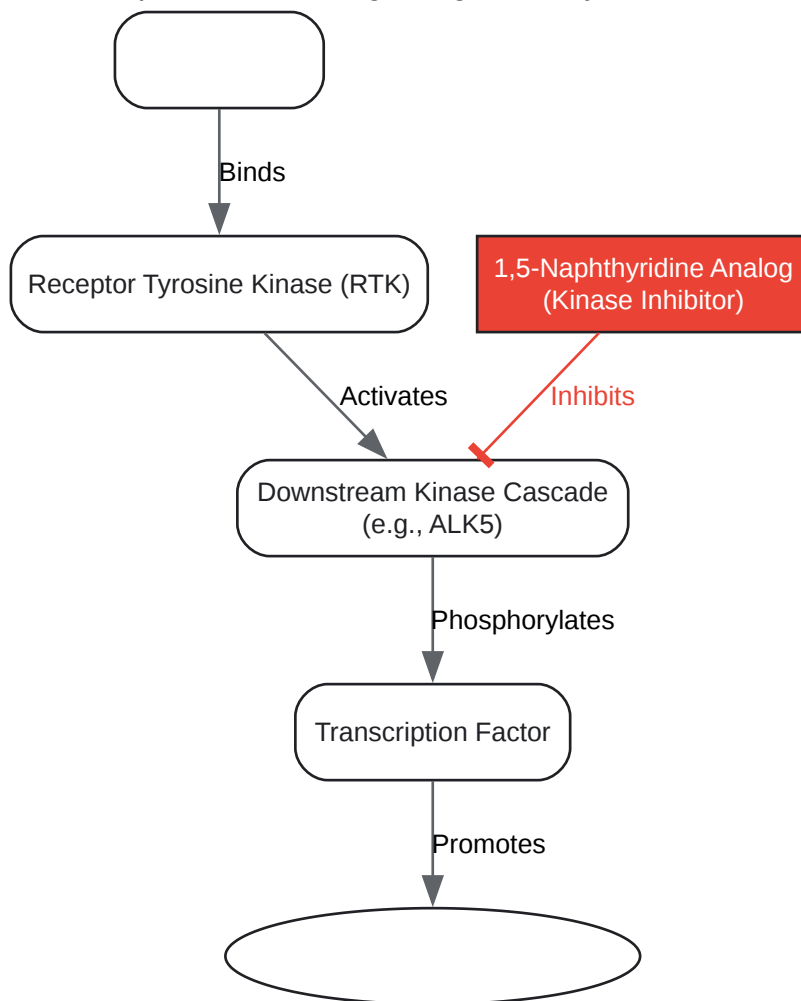
Visualizing Structure-Activity Relationships and Biological Pathways

To better understand the concepts discussed, the following diagrams illustrate the general workflow of SAR studies and a representative signaling pathway targeted by 1,5-naphthyridine analogs.

General SAR Workflow for 1,5-Naphthyridin-3-ol Analogs

[Click to download full resolution via product page](#)Caption: General workflow for SAR studies of **1,5-Naphthyridin-3-ol** analogs.

Simplified Kinase Signaling Pathway Inhibition

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Caption: Inhibition of a kinase signaling pathway by a 1,5-naphthyridine analog.

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